[5-(2-Fluorophenyl)-1H-1,2,4-triazol-3-yl]methanol
Description
[5-(2-Fluorophenyl)-1H-1,2,4-triazol-3-yl]methanol is a heterocyclic compound featuring a 1,2,4-triazole core substituted with a 2-fluorophenyl group at position 5 and a hydroxymethyl group at position 3. The hydroxymethyl group enhances hydrophilicity, making it more water-soluble compared to non-polar analogs, while the 2-fluorophenyl moiety contributes to steric and electronic effects that influence binding interactions in biological systems. This compound is structurally analogous to several triazole-based pharmaceuticals, which often exhibit antimicrobial, antifungal, or anticancer activities .
Properties
Molecular Formula |
C9H8FN3O |
|---|---|
Molecular Weight |
193.18 g/mol |
IUPAC Name |
[3-(2-fluorophenyl)-1H-1,2,4-triazol-5-yl]methanol |
InChI |
InChI=1S/C9H8FN3O/c10-7-4-2-1-3-6(7)9-11-8(5-14)12-13-9/h1-4,14H,5H2,(H,11,12,13) |
InChI Key |
XGKWTJMJGMOSFT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NNC(=N2)CO)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [5-(2-Fluorophenyl)-1H-1,2,4-triazol-3-yl]methanol typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate nitrile compound.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using a fluorobenzene derivative.
Methanol Addition: The final step involves the addition of a methanol group to the triazole ring, which can be achieved through a nucleophilic substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Reagents like halogens, acids, and bases can facilitate substitution reactions.
Major Products Formed:
Oxidation: Formation of oxides and hydroxylated derivatives.
Reduction: Formation of reduced triazole derivatives.
Substitution: Formation of substituted triazole compounds with various functional groups.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a catalyst in various organic reactions due to its unique chemical properties.
Synthesis: It serves as an intermediate in the synthesis of more complex chemical compounds.
Biology:
Enzyme Inhibition: The compound can act as an inhibitor for certain enzymes, making it useful in biochemical studies.
Medicine:
Industry:
Material Science: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of [5-(2-Fluorophenyl)-1H-1,2,4-triazol-3-yl]methanol involves its interaction with molecular targets such as enzymes and receptors. The fluorophenyl group enhances its binding affinity to these targets, while the triazole ring provides stability and specificity. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access and preventing the catalytic reaction.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between [5-(2-Fluorophenyl)-1H-1,2,4-triazol-3-yl]methanol and its analogs:
Substituent Position and Electronic Effects
- Halogen Position : The 2-fluorophenyl group in the target compound introduces ortho-substitution effects, which can sterically hinder interactions compared to para-substituted analogs (e.g., 4-chlorophenyl in ). Ortho-substitution may reduce rotational freedom, impacting binding to enzyme active sites.
- Halogen Type : Fluorine’s small size and high electronegativity minimize steric disruption while enhancing electronic effects (e.g., dipole interactions) compared to bulkier halogens like bromine .
Functional Group Variations
- Hydroxymethyl vs. Thioether : The hydroxymethyl group in the target compound improves aqueous solubility, whereas thioether-containing analogs (e.g., ) exhibit higher lipophilicity, favoring membrane permeability.
- Amide vs. Alcohol : Piperazine-amide derivatives (e.g., ) show improved metabolic stability compared to primary alcohols, which may undergo oxidation or conjugation in vivo.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
